![molecular formula C9H11NO3 B8679655 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone](/img/structure/B8679655.png)
1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone is an organic compound featuring a pyridine ring substituted with a methoxymethoxy group at the 5-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-acetylpyridine.
Methoxymethoxylation: The 5-position of the pyridine ring is functionalized with a methoxymethoxy group. This can be achieved through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(5-Methoxymethoxy-pyridin-2-yl)carboxylic acid.
Reduction: 1-(5-Methoxymethoxy-pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone involves its interaction with specific molecular targets. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-(5-Methoxy-pyridin-2-yl)-ethanone: Lacks the methoxymethoxy group, leading to different reactivity and biological activity.
1-(5-Methoxymethoxy-pyridin-2-yl)-methanol: Contains a methanol group instead of an ethanone group, affecting its chemical properties and applications.
1-(5-Methoxymethoxy-pyridin-2-yl)-cyclopropan-1-amine: Features a cyclopropan-1-amine group, leading to unique chemical and biological properties.
Uniqueness: 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone is unique due to the presence of both the methoxymethoxy and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-[5-(methoxymethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO3/c1-7(11)9-4-3-8(5-10-9)13-6-12-2/h3-5H,6H2,1-2H3 |
InChI Key |
UOXULNLXONPQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)OCOC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Chloroethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B8679599.png)
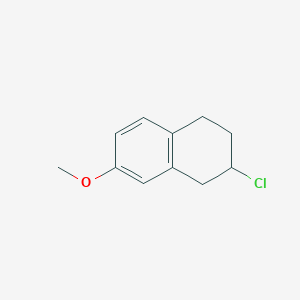
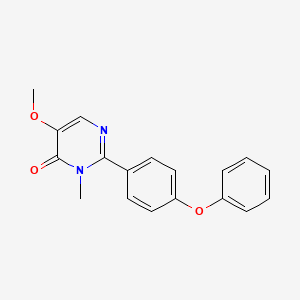
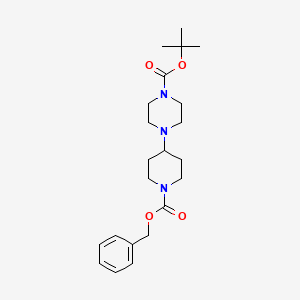


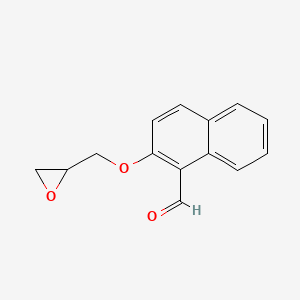
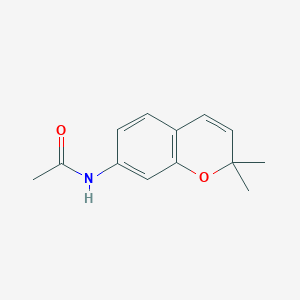
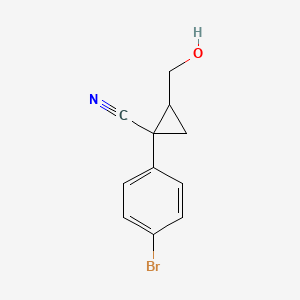

![Ethyl 1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B8679670.png)
